molecular formula C9H9ClO2 B13626869 3-Chloro-5-ethylbenzoic acid

3-Chloro-5-ethylbenzoic acid

Cat. No.: B13626869
M. Wt: 184.62 g/mol
InChI Key: MFUNAASCQALZQV-UHFFFAOYSA-N
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Description

3-Chloro-5-ethylbenzoic acid is a derivative of benzoic acid, characterized by the presence of a chlorine atom attached to the third carbon atom and an ethyl group attached to the fifth carbon atom. This compound appears as a white crystalline powder with a slight odor and is widely used in scientific experiments and various industries.

Preparation Methods

3-Chloro-5-ethylbenzoic acid can be synthesized through several methods:

    Chlorination and Esterification of Ethyl Benzoate: This method involves the chlorination of ethyl benzoate followed by esterification to introduce the ethyl group.

    Carboxylation of 3-Chloro-5-ethylbenzoyl Chloride: This method involves the carboxylation of 3-chloro-5-ethylbenzoyl chloride to form the desired product.

Chemical Reactions Analysis

3-Chloro-5-ethylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

    Common Reagents and Conditions: Typical reagents include strong acids or bases, oxidizing agents, and reducing agents.

Scientific Research Applications

3-Chloro-5-ethylbenzoic acid has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in combination with other drugs.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-ethylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to alterations in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

3-Chloro-5-ethylbenzoic acid can be compared with other benzoic acid derivatives, such as:

    3-Chlorobenzoic Acid: Similar structure but lacks the ethyl group.

    5-Ethylbenzoic Acid: Similar structure but lacks the chlorine atom.

    3-Chloro-4-methylbenzoic Acid: Contains a methyl group instead of an ethyl group.

The presence of both the chlorine atom and the ethyl group in this compound makes it unique and contributes to its specific chemical properties and applications .

Properties

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

3-chloro-5-ethylbenzoic acid

InChI

InChI=1S/C9H9ClO2/c1-2-6-3-7(9(11)12)5-8(10)4-6/h3-5H,2H2,1H3,(H,11,12)

InChI Key

MFUNAASCQALZQV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)Cl)C(=O)O

Origin of Product

United States

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